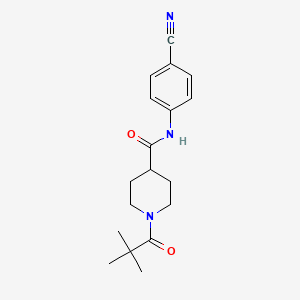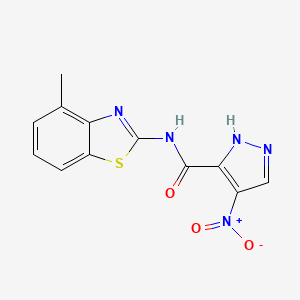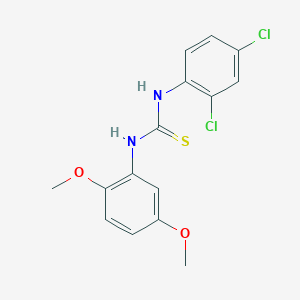![molecular formula C22H15BrN4O B4772002 2-{3-[(3-bromophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4772002.png)
2-{3-[(3-bromophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Vue d'ensemble
Description
2-{3-[(3-bromophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a chemical compound that has attracted significant attention in the field of scientific research. It is a heterocyclic compound that contains a triazole and a quinazoline ring system. This compound has been synthesized using different methods, and its potential applications in scientific research have been explored.
Mécanisme D'action
The mechanism of action of 2-{3-[(3-bromophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in inflammation and cancer. It may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{3-[(3-bromophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline have been studied in vitro and in vivo. The compound has been found to reduce the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the expression of genes involved in cancer cell proliferation and survival. In addition, the compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{3-[(3-bromophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline in lab experiments include its potential anti-inflammatory, anti-cancer, and anti-microbial activities. The compound is relatively easy to synthesize and can be obtained in reasonable yields. However, the limitations of using this compound in lab experiments include its limited solubility in water and some organic solvents. In addition, the compound may exhibit cytotoxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-{3-[(3-bromophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline. One direction is to explore the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another direction is to investigate the mechanism of action of this compound in more detail. It may also be worthwhile to explore the structure-activity relationship of this compound and to synthesize analogs with improved activity and selectivity. Finally, the potential of this compound as a lead compound for drug development should be explored further.
Conclusion:
In conclusion, 2-{3-[(3-bromophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that has potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. The compound can be synthesized using different methods, and its mechanism of action is not fully understood. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Applications De Recherche Scientifique
2-{3-[(3-bromophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has been found to have potential applications in scientific research. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has been tested against different cancer cell lines and has shown promising results. It has also been found to inhibit the growth of bacteria and fungi.
Propriétés
IUPAC Name |
2-[3-[(3-bromophenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O/c23-17-7-4-8-18(12-17)28-13-15-5-3-6-16(11-15)21-25-22-19-9-1-2-10-20(19)24-14-27(22)26-21/h1-12,14H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTRWJTZOWTQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4771933.png)





![N-methyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B4771973.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(5-chloro-2-methylphenyl)thiourea](/img/structure/B4771975.png)
![N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4771989.png)

![1-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4771997.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4771998.png)
![N-({4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-fluorobenzamide](/img/structure/B4771999.png)
